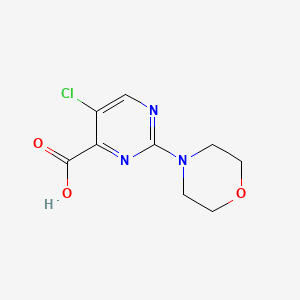

5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid

Description

5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 5, a morpholine ring at position 2, and a carboxylic acid group at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their role as scaffolds for kinase inhibitors, antiviral agents, and anticancer drugs . The morpholine substituent enhances solubility and bioavailability compared to non-polar groups, while the carboxylic acid moiety allows for further functionalization or salt formation .

Properties

IUPAC Name |

5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c10-6-5-11-9(12-7(6)8(14)15)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKXEMMIPVQCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211051 | |

| Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327064-07-3 | |

| Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327064-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential as a therapeutic agent, particularly in treating cancer and infectious diseases. Research indicates that pyrimidine derivatives exhibit anti-inflammatory effects, making them candidates for drug development aimed at conditions characterized by inflammation .

Enzyme Inhibition:

Studies have shown that 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid can act as an enzyme inhibitor. Its interactions with specific proteins and enzymes suggest a role in modulating biochemical pathways related to disease processes.

Case Study:

In a study focusing on the structure–activity relationships (SAR) of pyrimidine derivatives, compounds similar to 5-chloro-2-morpholin-4-ylpyrimidine were evaluated for their anti-inflammatory activities. The results indicated that these derivatives could significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .

Biological Research

Protein Interactions:

The compound is utilized in biological studies to understand its interactions with various proteins. Its morpholinyl and pyrimidine moieties allow it to engage with biological targets effectively, influencing cellular processes and signaling pathways.

Applications in Genetic Studies:

Pyrimidines are fundamental in genetics and molecular biology, playing a crucial role in nucleic acid structure and function. The compound's structural features make it a valuable tool for studying genetic coding, replication, transcription, and translation processes .

Industrial Applications

Synthesis of Advanced Materials:

In industrial chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique chemical properties enable the development of advanced materials, including polymers and coatings that possess desirable mechanical and chemical properties.

Green Chemistry:

The synthesis processes involving this compound often incorporate green chemistry principles, focusing on sustainability and minimizing environmental impact. This includes optimizing reaction conditions for higher yields while reducing waste.

Mechanism of Action

The mechanism of action of 5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Variations and Implications

Substituent Effects on Reactivity and Solubility Morpholine vs. Alkyl/Aryl Groups: The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to hydrophobic groups like isopropyl () or methyl () . Chlorine Position: All analogs retain chlorine at position 5, which stabilizes the pyrimidine ring through electron-withdrawing effects. However, substitution at position 2 (e.g., morpholine vs. furan-methylamino in ) alters steric and electronic profiles, impacting target binding .

Molecular Weight and Bioavailability

- The target compound’s molecular weight (~259.66) is higher than analogs like 2-chloro-5-methylpyrimidine-4-carboxylic acid (172.57 g/mol), primarily due to the morpholine ring. This may affect permeability but could enhance target affinity in kinase inhibitors .

Synthetic Applications

- Compounds like 5-chloropyrimidine-4-carboxylic acid () serve as simpler intermediates for metal-organic frameworks, while the target compound’s morpholine group makes it suitable for drug discovery requiring complex pharmacophores .

Biological Activity

5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 243.65 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 5-position, a morpholine group at the 2-position, and a carboxylic acid functional group at the 4-position. Its structural complexity contributes to its diverse biological activities, particularly in drug development.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, leading to reduced cell viability. In vitro assays have demonstrated that the compound can effectively bind to these protein targets, which is crucial for its anticancer potential .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrimidine compounds can suppress cyclooxygenase (COX) activity, which is pivotal in inflammatory processes. For instance, related compounds have exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

3. Antioxidant Activity

Pyrimidines, including this compound, have been studied for their antioxidant capabilities. These compounds can neutralize free radicals and reactive oxygen species, contributing to their potential therapeutic applications in oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell signaling and proliferation.

- Receptor Interaction : It can bind to cellular receptors, modulating various signal transduction pathways critical for cellular function.

- Cellular Process Alteration : The compound influences gene expression and protein synthesis, impacting overall cellular behavior .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic: What are the standard synthetic routes for 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting chlorinated pyrimidine precursors with morpholine derivatives under palladium or copper catalysis (common in heterocyclic synthesis). For example, analogous methods use 4-chlorobenzaldehyde condensation with aminopyridines followed by cyclization .

- Functionalization : Introducing the carboxylic acid group via oxidation of methyl or nitrile intermediates. Reagents like KMnO₄ or CrO₃ are employed, with DMF or toluene as solvents .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:

- Analytical Techniques :

- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) .

- NMR : Confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbons at ~160 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions, ensuring accurate molecular weight (e.g., C₁₀H₁₁ClN₃O₃: calc. 256.04) .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by cooling samples to -40°C .

- COSY/NOESY : Map coupling between morpholine and pyrimidine protons to confirm spatial arrangements .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-validated with experimental data .

Advanced: What methodologies optimize reaction yields for halogenated pyrimidine intermediates?

Answer:

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type coupling; CuI often improves morpholine incorporation at 80°C .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 5-chloro position .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15–20% yield improvement .

Advanced: How can computational tools predict the compound’s biological activity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The carboxylic acid group often chelates Mg²⁺ in ATP-binding pockets .

- QSAR Models : Train models on pyrimidine derivatives to correlate substituent electronegativity (Cl, morpholine) with IC₅₀ values .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Basic: What are common functionalization reactions for this compound?

Answer:

- Amide Formation : React with amines (e.g., HATU/DIPEA activation) to generate prodrug candidates .

- Esterification : Methanol/H₂SO₄ converts the acid to methyl esters for improved membrane permeability .

- Reductive Dechlorination : Pd/C/H₂ reduces the 5-chloro group to hydrogen, enabling SAR studies .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Monitor reaction progression in real-time via inline FTIR .

- DoE Optimization : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated analogs) for targeted purification .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods due to potential chloride gas release during acid reactions .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Advanced: How to validate its role in inhibiting specific enzymatic pathways?

Answer:

- Enzyme Assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using ADP-Glo™ kits .

- Cellular Models : Test cytotoxicity in HEK293 or HeLa cells, correlating with phospho-ERK levels (Western blot) .

- Metabolomics : LC-HRMS tracks downstream metabolite changes (e.g., ATP/ADP ratios) .

Advanced: What strategies resolve solubility issues in biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.